Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide
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Overview
Description
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide is a complex organic compound that features a unique combination of adamantane and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of adamantane derivatives with naphthalene-based compounds under specific conditions. One common method involves the use of adamantanecarboxylic acid as an alkylating agent in the presence of enamides . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane or naphthalene moieties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxide derivatives, while substitution reactions can produce a range of substituted adamantane or naphthalene compounds .
Scientific Research Applications
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets. The adamantane and naphthalene moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence cellular pathways, leading to potential therapeutic effects, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Di(adamantan-1-yl)(2-(triisopropylsilyl)oxy)phenyl)phosphine: This compound shares the adamantane moiety but differs in the substituents attached to the phenyl ring.
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine: Similar in structure but lacks the oxide group, affecting its reactivity and applications.
Uniqueness
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide is unique due to its combination of adamantane and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C37H43O2P |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
1-[1-adamantyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphoryl]adamantane |
InChI |
InChI=1S/C37H43O2P/c1-39-33-11-10-30-6-2-3-7-31(30)35(33)32-8-4-5-9-34(32)40(38,36-18-24-12-25(19-36)14-26(13-24)20-36)37-21-27-15-28(22-37)17-29(16-27)23-37/h2-11,24-29H,12-23H2,1H3 |
InChI Key |
SLUZBFXHTXQNLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(=O)(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
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